2,3-Di-9H-xanthen-9-yl-1H-indole-1-acetic acid
Description
2,3-Di-9H-xanthen-9-yl-1H-indole-1-acetic acid (CAS: 53924-19-9) is a structurally complex indole derivative characterized by two xanthene moieties attached to the indole core at positions 2 and 3, with an acetic acid group at position 1 . Xanthene, a tricyclic aromatic system composed of two benzene rings fused to a central oxygen-containing ring, confers significant steric bulk and electronic effects.
Properties
CAS No. |
53924-19-9 |
|---|---|
Molecular Formula |
C36H25NO4 |
Molecular Weight |
535.6 g/mol |
IUPAC Name |
2-[2,3-bis(9H-xanthen-9-yl)indol-1-yl]acetic acid |
InChI |
InChI=1S/C36H25NO4/c38-32(39)21-37-27-16-6-1-11-22(27)35(33-23-12-2-7-17-28(23)40-29-18-8-3-13-24(29)33)36(37)34-25-14-4-9-19-30(25)41-31-20-10-5-15-26(31)34/h1-20,33-34H,21H2,(H,38,39) |
InChI Key |
MPTVCJGKBAHYHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C4=C(N(C5=CC=CC=C54)CC(=O)O)C6C7=CC=CC=C7OC8=CC=CC=C68 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,3-bis(9H-xanthen-9-yl)indol-1-yl]acetic acid typically involves the condensation of xanthene derivatives with indole derivatives. One common method includes the reaction of 9H-xanthene-9-carboxylic acid with 2,3-dihydro-1H-indole-1-acetic acid under acidic conditions . The reaction is often catalyzed by strong acids such as sulfuric acid or hydrochloric acid, and the mixture is heated to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-[2,3-bis(9H-xanthen-9-yl)indol-1-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[2,3-bis(9H-xanthen-9-yl)indol-1-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the xanthene moiety.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-[2,3-bis(9H-xanthen-9-yl)indol-1-yl]acetic acid involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The xanthene moiety contributes to the compound’s fluorescent properties, making it useful in imaging and diagnostic applications .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Group Variations
The following compounds share the indole-acetic acid backbone but differ in substituents and functional groups:
*Calculated based on structural formula.
Key Observations:
Steric and Electronic Effects: The xanthene substituents in the target compound create significant steric hindrance compared to smaller groups (e.g., methyl or chloro) in analogues. This reduces solubility in polar solvents but may enhance stability in non-polar matrices .
Functional Group Positioning : The acetic acid group at C1 in the target compound distinguishes it from derivatives with carboxylic or acetic acid groups at C2 or C3 (e.g., 7-Chloro-3-methyl-1H-indole-2-carboxylic acid) . This positional variance influences reactivity, particularly in conjugation or salt formation.
Xanthene Modifications : The tetramethyl-dioxo-xanthene in ’s compound introduces additional oxidation and methyl groups, altering electronic properties compared to the unmodified xanthene rings in the target compound .
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